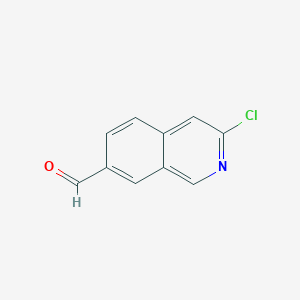

3-Chloroisoquinoline-7-carbaldehyde

描述

Structure

2D Structure

属性

IUPAC Name |

3-chloroisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXSLXFMBLMVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Chloroisoquinoline 7 Carbaldehyde

Reactivity of the Carbaldehyde Group

The carbaldehyde group (–CHO) at the 7-position is a classic electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is central to many derivatization strategies, providing a gateway to a multitude of other functional groups and extended molecular frameworks.

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The nature of the nucleophile dictates the final product. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would introduce new carbon-carbon bonds, leading to the formation of secondary alcohols after an aqueous workup. Similarly, the addition of cyanide ions (from a source like HCN) results in the formation of cyanohydrins. youtube.com These reactions are often irreversible, especially with strong nucleophiles like Grignard reagents. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

This table provides illustrative examples of common nucleophilic addition reactions at the carbaldehyde group.

One of the most prominent reactions of the carbaldehyde group is its condensation with primary amines to form Schiff bases or imines (-CH=N-R). orientjchem.orgekb.eg This reaction is of significant importance as it allows for the introduction of diverse nitrogen-containing moieties into the isoquinoline (B145761) framework. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. orientjchem.org A variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed in this reaction, leading to a wide array of Schiff base derivatives. researchgate.netnih.govmdpi.com These reactions are often catalyzed by acids or bases and may require heating. nih.gov

The aldehyde group of 3-Chloroisoquinoline-7-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of isoquinoline-7-carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. Common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). This conversion provides a route to amides, esters, and other carboxylic acid derivatives.

The carbaldehyde group can be easily reduced to a primary alcohol, yielding (3-chloroisoquinolin-7-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride is a milder and more selective reagent, often preferred when other reducible functional groups are present. nih.gov This reduction is a fundamental transformation that provides access to a different class of derivatives, where the alcohol can be further functionalized, for example, through etherification or esterification reactions.

Reactivity at the Halogenated Position (C-3)

The chlorine atom at the C-3 position of the isoquinoline ring is susceptible to nucleophilic substitution, a reaction characteristic of halogenated heteroaromatic compounds. quimicaorganica.org This reactivity provides a powerful tool for introducing a wide range of substituents at this position.

The chlorine atom at the C-3 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. wikipedia.org This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, which helps to stabilize the intermediate Meisenheimer complex. quimicaorganica.org A wide variety of nucleophiles can be used in these reactions, including amines, alkoxides, and thiolates. For example, reaction with ammonia (B1221849) or primary amines can lead to the formation of 3-aminoisoquinoline derivatives. Similarly, reaction with sodium methoxide (B1231860) would yield the 3-methoxyisoquinoline (B3108412) derivative. These reactions often require elevated temperatures and may be facilitated by the use of a base to neutralize the liberated HCl. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions at C-3

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (NH₃) | 3-Aminoisoquinoline |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxyisoquinoline |

| Thiolate | Sodium Thiophenolate (NaSPh) | 3-(Phenylthio)isoquinoline |

This table illustrates the versatility of the SNAr reaction at the C-3 position with different nucleophiles.

Cross-Coupling Reactions (C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and they have been successfully applied to isoquinoline systems. nih.govnih.govwikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. wikipedia.org For this compound, the chloro substituent at the C-3 position is the primary site for these transformations.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the chloro-substituted isoquinoline with a boronic acid or its ester to form a C-C bond. wikipedia.orgorganic-chemistry.org It is a versatile method for introducing aryl or vinyl substituents at the C-3 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. organic-chemistry.orgnih.govfishersci.co.uk The choice of ligand, such as phosphines like PCy₃, is crucial for the efficiency of the reaction. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the chloro-substituted isoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is used to introduce alkynyl groups at the C-3 position, leading to the formation of conjugated enynes and arylalkynes. libretexts.orgresearchgate.net The reaction is generally performed under mild conditions with a base, such as an amine. wikipedia.orgorganic-chemistry.orgyoutube.com

| Coupling Reaction | Reactant | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Phosphine (B1218219) ligand | 3-Arylisoquinoline-7-carbaldehyde |

| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst | 3-Alkynylisoquinoline-7-carbaldehyde |

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloro-substituted isoquinoline with primary or secondary amines. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. nih.govwikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. youtube.comlibretexts.org

| Coupling Reaction | Reactant | Catalyst System | Product |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst / Phosphine ligand | 3-Amino-isoquinoline-7-carbaldehyde |

C-O Bond Formation:

Palladium-catalyzed C-O bond formation, an extension of the Buchwald-Hartwig amination, can be used to synthesize aryl ethers. organic-chemistry.org In the context of this compound, this would involve coupling with an alcohol or a phenol. The choice of catalyst and ligand system is critical for achieving good yields. For instance, the combination of Pd(OAc)₂, a specialized phosphine ligand like Xantphos, and a base such as Cs₂CO₃ in a solvent like dioxane has been found to be effective for C-O cross-coupling reactions with similar heterocyclic systems. beilstein-journals.org

| Coupling Reaction | Reactant | Catalyst System | Product |

| Buchwald-Hartwig Type | Alcohol/Phenol | Pd(OAc)₂ / Xantphos | 3-Alkoxy/Aryloxy-isoquinoline-7-carbaldehyde |

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the case of isoquinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. quimicaorganica.orggcwgandhinagar.com The pyridine ring's nitrogen atom deactivates its ring towards electrophilic substitution. gcwgandhinagar.com

For unsubstituted isoquinoline, electrophilic substitution reactions preferentially occur at the C-5 and C-8 positions. quimicaorganica.orggcwgandhinagar.comyoutube.com This preference is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org

In this compound, the existing substituents influence the regioselectivity of further electrophilic substitution. The chloro group is a deactivating but ortho-, para-directing substituent. The carbaldehyde group is a deactivating and meta-directing substituent. wikipedia.org Considering the inherent reactivity of the isoquinoline nucleus, the positions for further electrophilic substitution will be influenced by a combination of these directing effects and the electronic properties of the isoquinoline ring system itself.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the molecular-level investigation of 3-Chloroisoquinoline-7-carbaldehyde, with each technique providing unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within the molecule. While specific spectral data for this compound is not widely published, expected values can be reliably predicted based on analysis of analogous structures such as 3-chloroisoquinoline (B97870) and various chloroquinoline-carbaldehydes. chemijournal.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group. chemijournal.com The five aromatic protons on the isoquinoline (B145761) ring system would appear in the aromatic region (δ 7.5-9.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom, the chlorine, and the aldehyde group.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The most downfield signal is expected for the aldehydic carbon, likely appearing around δ 189-192 ppm. chemijournal.com The ten aromatic carbons of the isoquinoline core would resonate in the δ 120-155 ppm range. The carbon atom bearing the chlorine (C-3) would be directly influenced by the halogen's electronegativity. Data from the parent 3-chloroisoquinoline can be used to approximate the shifts for the carbons in the chlorinated pyridine (B92270) ring. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to map out the proton connectivity within the benzene (B151609) and pyridine rings. HSQC correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehydic Proton (-CHO) | 10.0 - 10.5 | Singlet, highly deshielded. Based on data for 2-chloro-3-formyl-8-nitro quinoline (B57606). chemijournal.com |

| Aromatic Protons (Ar-H) | 7.5 - 9.5 | Complex multiplets and doublets, specific shifts depend on position. |

| Aldehydic Carbon (-C HO) | 189 - 192 | Based on data for 2,6-dichloro-3-formyl quinoline. chemijournal.com |

| Aromatic Carbons (Ar-C) | 120 - 155 | Ten distinct signals expected. |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their vibrational frequencies.

The IR spectrum of this compound is expected to be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is predicted to appear in the region of 1690-1710 cm⁻¹. For the related compound 2,6-dichloro-3-formyl quinoline, this peak is observed at 1693 cm⁻¹. chemijournal.com

C-H Stretch (Aldehydic): A pair of weaker bands may be observed around 2850 cm⁻¹ and 2750 cm⁻¹ for the C-H stretching of the aldehyde group.

C-H Stretch (Aromatic): Absorptions corresponding to the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations within the isoquinoline aromatic ring system.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, would be indicative of the C-Cl bond stretch. chemijournal.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehydic C-H Stretch | 2820 - 2880 & 2720 - 2780 | Weak |

| Aldehyde C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The isoquinoline core is a chromophore that typically exhibits multiple absorption bands corresponding to π → π* transitions. The presence of the chlorine atom and the electron-withdrawing carbaldehyde group, which extends the conjugation, is expected to cause a bathochromic (red) shift of these absorption maxima compared to the parent isoquinoline.

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of the compound.

Mass Spectrometry (MS): In a standard mass spectrum, this compound (C₁₀H₆ClNO) would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key diagnostic feature would be the presence of an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would likely include the loss of the aldehyde group (M-29) and/or the chlorine atom (M-35).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₆ClNO, the calculated exact mass is 191.0138 g/mol . An experimental HRMS value matching this calculated mass to within a few parts per million would confirm the molecular formula.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been identified in public literature, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the isoquinoline ring system and the orientation of the aldehyde group relative to the ring. For the analogous compound 2-chloroquinoline-3-carbaldehyde, X-ray analysis has shown that the quinoline ring system is essentially planar. researchgate.net Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture.

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, LC-MS, TLC)

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. For a compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. chemijournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the quantitative purity of a final compound. Using a suitable column (e.g., C18) and a defined mobile phase, HPLC can separate the target compound from any impurities with high resolution. The purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram. chemimpex.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. An LC-MS system would separate the compound from any byproducts in the sample, and the attached mass spectrometer would provide real-time mass data for each eluting peak, confirming the identity of the product and helping to characterize any impurities.

Computational Chemistry and Theoretical Studies

Computational studies provide invaluable insights into the molecular properties of compounds like this compound, complementing experimental data and guiding further research. These theoretical approaches can elucidate electronic properties, reactivity, and potential biological activity before a compound is even synthesized, saving time and resources.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state.

These calculations can yield a wealth of information, including:

Optimized Molecular Structure: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra, which can be used to interpret experimental spectroscopic data.

Electronic Properties: Calculation of dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in nonlinear optics.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the electronegative oxygen of the carbaldehyde group and the nitrogen of the isoquinoline ring would be expected to be regions of negative potential, while the hydrogen of the carbaldehyde group would be a region of positive potential.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value |

| Optimization Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C=O Stretch Freq. | ~1700-1720 cm⁻¹ |

| C-Cl Stretch Freq. | ~700-800 cm⁻¹ |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT calculation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein. nih.govnih.gov

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized (often using DFT results). The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. nih.gov

Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode. uobaghdad.edu.iq

For this compound, potential protein targets could include kinases, reverse transcriptases, or other enzymes where quinoline-based inhibitors have shown activity. nih.gov The docking results would reveal key interactions, such as hydrogen bonds between the carbaldehyde oxygen or the isoquinoline nitrogen and amino acid residues in the protein's active site, as well as hydrophobic and pi-pi stacking interactions. scirp.org

Table 2: Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase (e.g., EGFR) | This compound | (e.g., -8.5) | (e.g., Met793, Lys745) |

| Example RT (e.g., HIV-1 RT) | This compound | (e.g., -9.2) | (e.g., Lys101, Tyr181) |

Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, FMO analysis, derived from DFT calculations, would provide:

HOMO and LUMO Energy Levels: The specific energy values for these orbitals.

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability. It also indicates that the molecule can be more easily excited, which influences its UV-Vis absorption spectrum. researchgate.net

Orbital Distribution: Visualization of the HOMO and LUMO would show where these orbitals are located on the molecule. Typically, for such aromatic systems, both HOMO and LUMO are distributed over the π-conjugated system of the isoquinoline ring.

Table 3: Representative FMO Data for a Substituted Isoquinoline

| Parameter | Energy (eV) |

| HOMO | (e.g., -6.5) |

| LUMO | (e.g., -2.1) |

| HOMO-LUMO Gap (ΔE) | (e.g., 4.4) |

Note: This data is representative and illustrates the output of an FMO analysis.

Conformational Analysis

While the isoquinoline ring system is rigid, the substituent group, in this case, the -CHO (carbaldehyde) group, has rotational freedom around the C-C single bond connecting it to the ring. Conformational analysis is performed to identify the most stable arrangement of this group relative to the isoquinoline core.

This is typically done by systematically rotating the dihedral angle of the C-C bond (e.g., in 10-degree increments) and calculating the energy of each resulting conformer using DFT or other molecular mechanics methods. The results are plotted on a potential energy surface, which shows the energy as a function of the dihedral angle. The conformer with the lowest energy is the most stable and is the one used for subsequent docking and electronic property calculations. It is generally expected that the most stable conformer would be the one where the carbaldehyde group is coplanar with the isoquinoline ring to maximize π-conjugation, with potential minor deviations due to steric hindrance.

Research on Biological and Pharmacological Applications of Isoquinoline Based Carbaldehydes

Medicinal Chemistry Research and Drug Discovery

The isoquinoline (B145761) framework is a cornerstone in modern medicinal chemistry and drug development. rsc.org Researchers have been intensely interested in developing efficient synthetic methods for creating isoquinoline skeletons and their derivatives due to their therapeutic potential. nih.gov The versatility of these compounds allows for the creation of extensive chemical libraries for drug screening. mdpi.com Isoquinoline-5-carbaldehyde, for instance, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com

The incorporation of a chlorine atom, as seen in 3-Chloroisoquinoline-7-carbaldehyde, is also a significant strategy in drug discovery. Over 250 FDA-approved drugs contain chlorine, and chlorinated compounds are considered a promising family for use in medicinal chemistry, often enhancing the biological activity of the parent molecule. nih.gov The combination of the isoquinoline core, the reactive carbaldehyde group, and a chloro-substituent represents a strategic approach in the design of novel therapeutic agents. nih.govunito.it Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in guiding the optimization of these lead compounds to improve their affinity and pharmacokinetic properties. nih.gov

Antimicrobial Activity

Isoquinoline derivatives are well-documented for their broad-spectrum antimicrobial activities against a variety of human pathogens and phytopathogenic fungi. researchgate.net This class of compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species. wisdomlib.orgnih.gov

A number of isoquinoline-based compounds have demonstrated potent antibacterial activity, including against multidrug-resistant strains. mdpi.comresearchgate.net For example, a new class of alkynyl isoquinolines has shown strong bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Research into the mechanism of action of these compounds suggests they can interfere with critical bacterial processes. Global proteomics and macromolecule biosynthesis assays on an alkynyl isoquinoline, HSN584, indicated that it perturbs the cell wall and nucleic acid biosynthesis of S. aureus. mdpi.com Other isoquinoline derivatives have been found to interfere with the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. mdpi.com

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| HSN584 | Staphylococcus aureus | 4–16 |

| HSN739 | Staphylococcus epidermidis | 4–16 |

| Spathullin B | Staphylococcus aureus | 1 |

| Dihydropyrrolo[2,1-a]isoquinoline 18b | Escherichia coli | 40 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. Source: mdpi.comnih.govmdpi.com

Isoquinoline derivatives have also emerged as promising candidates for new antifungal agents. nih.govbioengineer.org The increasing prevalence of drug-resistant fungal infections necessitates the exploration of novel chemical frameworks for treatment. bioengineer.org Studies have shown that certain synthetic isoquinoline derivatives exhibit excellent fungicidal activities against various plant pathogens. nih.gov For instance, one study found that 3-aryl-isoquinoline derivatives with naphthyl tethering at the C-4 position were highly effective against A. solani, A. alternata, and P. piricola. nih.gov The mechanism of action for some of these compounds involves the disruption of fungal cell function. Certain isoquinoline derivatives can interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to cell damage and death. bioengineer.org

The antiviral potential of isoquinoline alkaloids and their derivatives has been extensively explored. wisdomlib.orgmdpi.comresearchgate.net These compounds can interfere with multiple pathways that are crucial for viral replication. sruc.ac.uk The proposed mechanisms of antiviral action include the inhibition of pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK). mdpi.comsruc.ac.uk For example, the isoquinoline alkaloid Berberine has demonstrated antiviral activity against a diverse range of viruses, including HIV, HSV, and human papillomavirus (HPV), by interfering with these signaling pathways to resist viral replication. mdpi.com Other research has identified isoquinolone derivatives that can efficiently suppress the viral RNA replication step of both influenza A and B viruses. nih.gov

Anticancer and Antitumor Activity

The anticancer properties of isoquinoline-based compounds are a significant area of research. wisdomlib.orgnih.govnih.gov Natural and synthetic derivatives have been shown to efficiently induce cell death in a wide variety of cancer cell lines, including those of the breast, lung, colon, and prostate. nih.govuniv.kiev.uarsc.org A potent class of isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) has been investigated, with the lead compound, HCT-13, showing high potency against a panel of cancer models with IC₅₀ values in the low-to-mid nanomolar range. nih.gov Importantly, these compounds often exhibit cancer-specific cytotoxicity, being markedly less harmful to non-cancerous cells. nih.govacs.org

Table 2: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| HCT-13 | Pancreatic, SCLC, Prostate, Leukemia | 1 nM to 200 nM |

| Pyrroloisoquinoline 187a | MCF-7 (Breast) | 1.3 µM |

| Pyrroloisoquinoline 187a | SKLU-1 (Lung) | 0.10 µM |

| Pyrroloisoquinoline 187b | PC-3 (Prostate) | 0.76 µM |

| Dihydropyrrolo[2,1-a]isoquinoline 16b | MCF7 (Breast) | Moderate Activity |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Source: nih.govnih.govrsc.org

A primary mechanism through which isoquinoline derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govvivantechnologies.com Studies on various isoquinoline alkaloids and their synthetic analogues have shown they can inhibit cancer cell proliferation by arresting the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cell division. nih.govresearchgate.net

The induction of apoptosis is often mediated through the mitochondrial pathway. vivantechnologies.comnih.gov This involves a loss of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases (such as caspase-3 and -9), which are key executioner proteins in the apoptotic cascade. nih.govresearchgate.net The process is frequently regulated by the modulation of the Bcl-2 family of proteins, with studies showing a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of pro-apoptotic proteins like Bax. nih.govvivantechnologies.comnih.gov

Inhibition of Tumor Growth

The anticancer potential of isoquinoline alkaloids and their derivatives is a significant area of research. These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy, ultimately leading to cancer cell death. nih.gov The mechanisms underlying these effects are multifaceted and can involve direct binding to nucleic acids or proteins, as well as the inhibition of crucial enzymes. nih.gov

Topoisomerase Inhibition

Topoisomerase enzymes are essential for cellular processes involving DNA, and their inhibition is a well-established strategy in cancer therapy. nih.gov The isoquinoline scaffold is a feature of several non-camptothecin topoisomerase I inhibitors. nih.gov Natural alkaloids like benzo[c]phenanthridines and synthetic compounds such as indenoisoquinolines, which share a common 3-arylisoquinoline structure, have been extensively studied as alternatives to camptothecin. nih.gov

Research has focused on the development of novel indeno[1,2-c]isoquinolines and related structures with a 3-arylisoquinoline nucleus as potent topoisomerase I inhibitors. nih.gov These compounds have demonstrated significant cytotoxic effects in various cancer cell lines. nih.gov

| Compound Class | Key Structural Feature | Activity |

| Benzo[c]phenanthridines | Natural Alkaloid | Topoisomerase I Inhibition |

| Indenoisoquinolines | Synthetic | Topoisomerase I Inhibition |

| Isoindolo[2,1-b]isoquinolines | Synthetic | Topoisomerase I Inhibition |

| 12-Oxobenzo[c]phenanthridines | Synthetic | Topoisomerase I Inhibition |

Inhibitor of Apoptosis Proteins (IAP) Modulation

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis, and their overexpression in cancer cells can lead to resistance to therapy. Consequently, IAP antagonists are being investigated as potential anticancer agents. Molecules with an isoquinoline skeleton have been reported to have the ability to antagonize IAPs by binding to their BIR domains with high affinity. nih.gov

In one study, a series of novel isoquinoline derivatives were synthesized and evaluated for their IAP inhibitory activity in ovarian cancer. Two compounds, designated B01002 and C26001, were found to effectively inhibit tumor cell proliferation and induce apoptosis. nih.gov Further investigation revealed that these compounds reduced the protein levels of XIAP, cIAP-1, and survivin in tumors. nih.gov

| Compound | Effect on IAP Proteins | Outcome |

| B01002 | Reduction in XIAP, cIAP-1, and survivin | Inhibition of tumor cell proliferation, induction of apoptosis |

| C26001 | Reduction in XIAP, cIAP-1, and survivin | Inhibition of tumor cell proliferation, induction of apoptosis |

Anti-inflammatory Effects and Pathways

Isoquinoline alkaloids have been traditionally used for their anti-inflammatory effects. nih.gov Modern research has begun to elucidate the molecular mechanisms behind these properties, with a focus on key inflammatory signaling pathways.

Modulation of MAPK and NF-κB Pathways

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Several isoquinoline derivatives have been shown to exert their anti-inflammatory effects by modulating these pathways.

For example, a study on novel isoquinoline-1-carboxamides demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov One compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to inhibit the nuclear translocation of NF-κB by preventing IκB phosphorylation. nih.gov Furthermore, HSR1101 inhibited the LPS-induced phosphorylation of MAPKs, including ERK1/2, JNK, and p38 MAPK. nih.gov These findings suggest that the anti-inflammatory effects of this isoquinoline derivative are mediated through the inhibition of the MAPK/NF-κB signaling pathway. nih.gov

Enzyme Inhibition Studies

The diverse biological activities of isoquinoline derivatives are often linked to their ability to inhibit specific enzymes.

Sodium/Potassium-ATPase Inhibition

The Na+/K+-ATPase, or sodium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Certain isoquinoline alkaloids have been identified as inhibitors of this enzyme.

A study investigating the effects of an extract from Stephania cephararantha HAYATA and its constituent bisbenzylisoquinoline alkaloids found that the extract and several of the isolated alkaloids inhibited Na+/K+-ATPase activity. nih.gov Cycleanine, a major constituent, was a notable inhibitor of Na+/K+-ATPase. nih.gov The mechanism of inhibition by cycleanine was found to be noncompetitive with respect to ATP and was influenced by the concentration of potassium ions. nih.gov

| Compound/Extract | Target Enzyme | Effect |

| Stephania cephararantha HAYATA extract | Na+/K+-ATPase | Inhibition |

| Cycleanine | Na+/K+-ATPase | Marked Inhibition |

| Isotetrandrine | Na+/K+-ATPase | Less Marked Inhibition |

| Homoaromoline | Na+/K+-ATPase | Less Marked Inhibition |

| Cepharanthine | Na+/K+-ATPase | Less Marked Inhibition |

| Berbamine | Na+/K+-ATPase | Less Marked Inhibition |

Oxidoreductase Inhibition

Isoquinoline derivatives have been studied for their ability to inhibit various enzymes, including oxidoreductases. nih.gov For instance, certain prokaryotic enzymes of the xanthine oxidase family, such as isoquinoline 1-oxidoreductase, are subjects of mechanistic studies. semanticscholar.org Furthermore, aldehyde dehydrogenases (ALDHs), which are responsible for the metabolism of aldehydes, have been identified as potential targets for isoquinoline-based inhibitors. ox.ac.ukciteab.com Overexpression of ALDH isozymes like ALDH1A1 is a biomarker in some cancers, making the development of small molecule inhibitors a key research area. ox.ac.ukciteab.com A series of quinoline-based analogs have been designed and optimized to act as ALDH1A1 inhibitors, with some compounds demonstrating potent enzymatic and cellular inhibition. ox.ac.ukciteab.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of neurodegenerative disorders like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov The isoquinoline scaffold is present in several natural alkaloids and has been incorporated into synthetic molecules designed as cholinesterase inhibitors. nih.gov While drugs like donepezil, rivastigmine, and galantamine are approved AChE inhibitors, research continues to find new compounds with improved efficacy. nih.gov Carbamate-based compounds, for example, are a known class of cholinesterase inhibitors. mdpi.com The search for novel inhibitors has led to the design and synthesis of various heterocyclic compounds, with the aim of improving inhibitory activity against AChE. nih.gov

Other Biological Activities

The diverse pharmacological profile of isoquinoline derivatives extends to a variety of other biological effects. wisdomlib.orgamerigoscientific.com

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. semanticscholar.org Quinoline-based compounds like chloroquine have historically been cornerstones of antimalarial treatment. nih.gov Research has demonstrated that various isoquinoline derivatives also possess antiplasmodial activity. semanticscholar.orgnih.gov

Studies have synthesized and evaluated novel isoquinoline derivatives for their effectiveness against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. For example, in one study, two series of compounds, isoquinoline phenyl derivatives and isoquinoline-triazole derivatives, were synthesized. researchgate.net

| Compound Series | Derivative | Target Strain | IC50 (μM) |

| Isoquinoline Phenyl | Compound 6 | K1 (resistant) | 1.91 ± 0.21 |

| 3D7 (sensitive) | 2.31 ± 0.33 | ||

| Isoquinoline-Triazole | Compound 15 | K1 (resistant) | 4.55 ± 0.10 |

| 3D7 (sensitive) | 36.91 ± 2.83 |

These findings indicate that certain isoquinoline derivatives can be particularly effective against resistant strains of the malaria parasite. researchgate.net The strategy of molecular hybridization, which combines the quinoline (B57606) or isoquinoline scaffold with other pharmacophores, is also being explored to create new antimalarial agents with enhanced activity. mdpi.com

Analgesic and Antipyretic Effects

Isoquinoline alkaloids isolated from natural sources have been traditionally used to treat inflammatory conditions and reduce fever. nih.govnih.gov Modern pharmacological studies have confirmed the analgesic and antipyretic properties of several isoquinoline derivatives. core.ac.uk

Research into new isoquinoline derivatives has shown significant anti-inflammatory, analgesic, and antipyretic activities in animal models. core.ac.uk For instance, a study on N-substituted (E)-4-arylidene-isoquinoline-1,3-diones demonstrated that specific derivatives (compounds 5g, 5d, and 5h) exhibited potent effects comparable to standard drugs like indomethacin and diclofenac sodium. core.ac.uk In a Brewer's yeast-induced pyrexia model, these compounds were effective in reducing rectal temperature. core.ac.uk Similarly, isoquinoline alkaloids like berberine and palmatine have demonstrated dose-dependent antinociceptive and antipyretic activities. nih.gov

Antioxidant Potential

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can help prevent or delay cellular damage by scavenging free radicals. nih.gov Isoquinoline frameworks are recognized for possessing a broad range of pharmacological activities, including antioxidant effects. nih.govnih.gov

Studies on both natural and synthetic quinoline and isoquinoline derivatives have highlighted their potential as antioxidants. nih.govresearchgate.net The antioxidant activity is often attributed to the ability of the heterocyclic ring system to delocalize electrons and stabilize free radicals. researchgate.net Research on quinoline-2-carbaldehyde hydrazone derivatives, designed as analogues of the potent antioxidant melatonin, has demonstrated their in vitro antioxidant activity. nih.gov

Modulation of Gene Expression and Cellular Metabolism

The processes of cellular metabolism and gene expression are intricately linked, with metabolic pathways providing the necessary energy and molecules for genetic regulation. nih.gov Isoquinoline alkaloids have been shown to exert anticancer effects by influencing cancer cell metabolism. nih.gov These compounds can trigger cell death, reduce the expression of pro-survival proteins, induce the production of ROS, and inhibit critical cell signaling pathways. nih.gov The ability of isoquinolines to modulate these fundamental cellular processes makes them strong candidates for the development of new therapeutic strategies, particularly in oncology. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing potent and selective drug candidates. For isoquinoline-based carbaldehydes, these studies involve systematically modifying the chemical structure and evaluating the resulting impact on biological activity. The isoquinoline scaffold offers multiple positions (the benzene (B151609) and pyridine (B92270) rings, and the carbaldehyde group itself) where substitutions can dramatically influence the compound's pharmacological profile. researchgate.netrsc.org

Detailed research has shown that the nature, position, and stereochemistry of substituents on the isoquinoline core are critical determinants of bioactivity. researchgate.net General SAR trends indicate that substitutions on the benzene portion of the molecule can modulate crucial properties like lipophilicity and how the compound engages with biological targets. ijpsjournal.com Similarly, modifications to the carbaldehyde functional group, often by converting it into a derivative like a thiosemicarbazone, have been a successful strategy to enhance specific activities, particularly in the realm of anticancer research. nih.govresearchgate.net

A significant body of research into the SAR of isoquinoline-based carbaldehydes has focused on their potential as antineoplastic agents. One key study involved the synthesis and evaluation of a series of isoquinoline-1-carboxaldehyde thiosemicarbazones for their activity against L1210 leukemia in mice. nih.govresearchgate.net This research provided clear insights into how substitutions at the C-4 position of the isoquinoline ring affect anticancer potency.

The investigation revealed that introducing small amine-containing substituents at the 4-position was particularly effective. Specifically, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone were identified as the most active compounds in the series. nih.gov Both of these derivatives produced optimal T/C (Treated vs. Control) values of 177, indicating significant antitumor activity. nih.govresearchgate.net This suggests that a hydrogen-bonding donor group at this position is crucial for the compound's interaction with its biological target.

Conversely, increasing the steric bulk at the 4-position with larger substituents, such as an ethylamino group, led to a decrease in activity. This highlights the specific spatial and electronic requirements for potent inhibition. The findings from this study underscore the importance of the C-4 position as a key site for modification to enhance the antileukemic properties of this class of compounds.

| Compound Name | Substitution at C-4 | Antitumor Activity (% T/C) | Reference |

|---|---|---|---|

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | -NH2 | 177 | nih.gov |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | -NHCH3 | 177 | nih.gov |

| 4-(ethylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | -NHCH2CH3 | Less Active | nih.gov |

Further SAR studies on related isoquinoline thiosemicarbazones have expanded on these findings, exploring the effects of fluorination and methylation at various positions. nih.gov This research confirmed that modifications on both the isoquinoline ring and the thiosemicarbazone side chain can synergistically enhance antiproliferative activity. nih.gov For instance, a synergistic effect was noted when combining fluorination of the isoquinoline ring with methylation of the terminal amine on the thiosemicarbazone moiety, leading to compounds with low-to-mid nanomolar potency against a range of cancer cell lines. nih.gov These comprehensive studies demonstrate that a systematic, multi-positional approach to modification is a powerful strategy for developing highly potent isoquinoline-based therapeutic agents.

Applications in Material Science and Other Fields

Integration into Functional Materials

Isoquinoline (B145761) derivatives are increasingly being explored for their potential in material science, particularly in the development of organic electronics and advanced polymers. numberanalytics.comamerigoscientific.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific electrical, optical, and mechanical properties. amerigoscientific.com

For instance, isoquinoline-based materials have shown potential as emitters and charge transport materials in Organic Light-Emitting Diodes (OLEDs) . numberanalytics.com The isoquinoline core can be functionalized to tune the material's photoluminescence and electrochemical properties, which are crucial for the performance of OLED devices. numberanalytics.com Quinoline-based materials have also been successfully used in the fabrication of blue-emitting OLEDs, demonstrating the potential of this class of N-heterocycles in electronic displays. researchgate.netuconn.edu

Furthermore, isoquinoline derivatives are utilized as ligands in the synthesis of Metal-Organic Frameworks (MOFs) , which are porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The nitrogen atom in the isoquinoline ring and the oxygen atom of the carbaldehyde group in 3-Chloroisoquinoline-7-carbaldehyde could potentially coordinate with metal ions, leading to the formation of novel MOFs with tailored functionalities. amerigoscientific.com

The chlorine substituent on the isoquinoline ring can also play a significant role. The presence of a chlorine atom can influence the electronic properties of the molecule, potentially enhancing its performance in organic electronic devices. acs.org For example, chloro-substituted quinoline (B57606) derivatives have been investigated for their cytotoxic activities, and the chloro group has been shown to impact the biological and physicochemical properties of the molecule. nih.gov This suggests that the chloro-substitution in this compound could be leveraged to fine-tune the properties of materials derived from it.

The carbaldehyde functional group at the 7-position provides a reactive site for further chemical modifications. This allows for the integration of the 3-chloroisoquinoline (B97870) unit into larger polymeric structures or for the attachment of other functional moieties to create materials with desired properties.

Table 1: Potential Applications of Functional Materials Derived from Isoquinoline Analogs

| Material Type | Potential Application | Relevant Analogues |

| Organic Emitters | Organic Light-Emitting Diodes (OLEDs) | Isoquinoline-based materials, Quinoline-based materials numberanalytics.comresearchgate.netuconn.edu |

| Porous Materials | Gas Storage, Catalysis, Drug Delivery | Isoquinoline derivatives in Metal-Organic Frameworks (MOFs) amerigoscientific.com |

| Functional Polymers | Conductive Materials, Optical Materials | Isoquinoline-based polymers and copolymers amerigoscientific.com |

Development of Fluorescent Probes and Optical Materials

The inherent fluorescence of the quinoline and isoquinoline scaffolds makes them excellent candidates for the development of fluorescent probes and optical materials. nih.govcrimsonpublishers.com These probes are instrumental in various fields, including bio-imaging and environmental sensing. crimsonpublishers.com

Quinoline-based fluorescent probes have been designed for the selective detection of various metal ions, such as copper. rsc.org The mechanism often involves the coordination of the metal ion with the quinoline nitrogen and other donor atoms, leading to a change in the fluorescence properties of the molecule. The carbaldehyde group in this compound can be readily converted into a Schiff base or other functionalities that can act as a binding site for specific analytes, making it a promising platform for developing new chemosensors.

For example, 3-(2-Furoyl)quinoline-2-carbaldehyde has been utilized as a fluorogenic derivatizing reagent for the analysis of primary amines via liquid chromatography with laser-induced fluorescence detection. nih.gov This demonstrates the utility of quinoline carbaldehydes in creating highly sensitive analytical tools.

The development of fluorescent probes often relies on photophysical processes such as Intramolecular Charge Transfer (ICT), Excited State Intramolecular Proton Transfer (ESIPT), and Förster Resonance Energy Transfer (FRET). crimsonpublishers.com The electronic properties of the isoquinoline ring in this compound, influenced by the electron-withdrawing chlorine atom and the carbaldehyde group, could be exploited to design probes based on these mechanisms.

Moreover, the substitution pattern on the isoquinoline ring can significantly affect the photophysical properties. For instance, the development of 1-amino-substituted isoquinoline derivatives has been explored for their potential in creating novel fluorescent compounds. nih.gov The versatile synthesis methods available for substituted isoquinolines allow for the fine-tuning of their absorption and emission wavelengths, which is critical for designing probes for specific applications. harvard.edu

Table 2: Examples of Fluorescent Probes Based on Quinoline and Isoquinoline Scaffolds

| Probe Type | Target Analyte | Underlying Principle/Scaffold |

| Metal Ion Sensor | Copper (Cu²⁺) | Quinoline-based chemosensor rsc.org |

| Metal Ion Sensor | Zinc (Zn²⁺) | 8-Amidoquinoline derivatives nih.gov |

| Biomolecule Derivatization | Primary Amines | 3-(2-Furoyl)quinoline-2-carbaldehyde nih.gov |

| Bio-imaging | Lipid Droplets | Quinoline-based multiphoton fluorescent probe crimsonpublishers.com |

常见问题

Q. What quality control (QC) measures are critical when synthesizing this compound for reproducibility in multi-center studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。